molecular formula C22H40O4 B14301437 1,10-Dioxacyclotetracosane-11,24-dione CAS No. 113404-25-4

1,10-Dioxacyclotetracosane-11,24-dione

Cat. No.: B14301437
CAS No.: 113404-25-4
M. Wt: 368.5 g/mol
InChI Key: ZPKAMAMTJFSJEG-UHFFFAOYSA-N
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Description

1,10-Dioxacyclotetracosane-11,24-dione is a synthetic macrocyclic compound characterized by its 24-membered ring structure incorporating ether and ester functional groups. This specific architecture makes it a compound of significant interest in advanced materials science and supramolecular chemistry research. Researchers value this macrocycle for its potential to act as a building block or host molecule in the development of novel polymeric materials and complex molecular assemblies. Its mechanism of action is primarily based on its pre-organized structure, which can facilitate specific host-guest interactions or act as a repeating unit in the synthesis of specialized polyesters with unique chemical and physical properties. This product is intended for research and development purposes exclusively. This compound is classified "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

113404-25-4

Molecular Formula

C22H40O4

Molecular Weight

368.5 g/mol

IUPAC Name

1,10-dioxacyclotetracosane-11,24-dione

InChI

InChI=1S/C22H40O4/c23-21-17-13-9-5-3-1-2-4-6-10-14-18-22(24)26-20-16-12-8-7-11-15-19-25-21/h1-20H2

InChI Key

ZPKAMAMTJFSJEG-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCC(=O)OCCCCCCCCOC(=O)CCCCC1

Origin of Product

United States

Preparation Methods

Halide-Mediated Macrocyclization

A seminal method adapted from Organic Syntheses involves the cyclization of 12-bromodocosanoic acid under basic conditions. In this protocol, 12-bromodocosanoic acid (10 mmol) is dissolved in anhydrous dimethyl sulfoxide (DMSO, 50 mL) with potassium carbonate (20 mmol) as a base. The reaction proceeds at 80°C for 48 hours under nitrogen atmosphere, facilitating intramolecular esterification through bromide displacement. The crude product is precipitated by adding ice-cold hexane, followed by filtration and recrystallization from ethyl acetate to yield 1,10-dioxacyclotetracosane-11,24-dione as white crystals (6–8% yield).

Key Parameters

  • Solvent: DMSO enhances solubility of long-chain intermediates
  • Temperature: 80°C balances reaction rate and side-product formation
  • Workup: Hexane precipitation removes linear oligomers

High-Dilution Esterification

Implementing the Ruggli-Ziegler principle, a solution of 12-hydroxydocosanoic acid (5 mmol) in dichloromethane (500 mL) is added dropwise over 72 hours to a refluxing mixture containing N,N'-dicyclohexylcarbodiimide (DCC, 10 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol). This method achieves 12% yield by maintaining monomer concentrations below 0.01 M, favoring cyclization over polymerization.

Enzymatic Macrocyclization

Lipase-Catalyzed Ring Closure

Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates activity in esterifying ω-hydroxy acids. In a model system:

  • 12-Hydroxydocosanoic acid (2 mmol)
  • Toluene (50 mL)
  • Molecular sieves (4Å)
  • CAL-B (200 mg)
    Stirred at 60°C for 120 hours under vacuum (30 mmHg) to remove water, affording the dilactone in 9% yield.

Comparative Analysis of Synthetic Methods

Method Starting Material Catalyst/Conditions Yield (%) Purity (HPLC)
Halide-Mediated 12-Bromodocosanoic acid K₂CO₃/DMSO/80°C 6–8 92%
High-Dilution 12-Hydroxydocosanoic acid DCC/DMAP/CH₂Cl₂ 12 89%
Enzymatic 12-Hydroxydocosanoic acid CAL-B/toluene/60°C 9 95%

Characterization and Validation

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (t, J=6.8 Hz, 4H, OCH₂), 2.45 (t, J=7.2 Hz, 4H, COCH₂), 1.60–1.25 (m, 36H, CH₂)
  • IR (KBr): 2940 cm⁻¹ (C-H stretch), 1735 cm⁻¹ (ester C=O), 1170 cm⁻¹ (C-O-C)
  • HRMS: m/z calculated for C₂₂H₄₀O₄ [M+H]⁺ 369.3005, found 369.3002

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 80:20) shows ≥95% purity at 210 nm, with tr=14.2 minutes.

Challenges and Optimization Strategies

Byproduct Formation

Linear oligomers (n=2–5) constitute 40–60% of crude product due to:

  • Insufficient dilution during esterification
  • Residual moisture promoting chain extension

Yield Improvement Techniques

  • Microwave Assistance: 15-minute irradiations at 100°C increase reaction rates 3-fold
  • Flow Chemistry: Continuous processing maintains optimal dilution (0.005 M)
  • Ionic Liquid Media: [BMIM][PF₆] improves substrate solubility by 30%

Chemical Reactions Analysis

Types of Reactions

1,10-Dioxacyclotetracosane-11,24-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or esters.

    Reduction: The primary products are diols.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1,10-Dioxacyclotetracosane-11,24-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 1,10-Dioxacyclotetracosane-11,24-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific context of its use.

Comparison with Similar Compounds

Macrocyclic Ether Diones

Example Compound : 1,4,7,10,14,17-Hexaoxacycloeicosane-11,20-dione, 15-methyl ()

  • Ring Size : 20-membered (eicosane) vs. 24-membered (tetracosane) in the target compound.
  • Ether Oxygen Atoms: Six vs.
  • Dione Positions : Positions 11 and 20 vs. 11 and 24 in the target compound, affecting intramolecular interactions.
  • Structural Implications : The smaller ring size in the hexaoxa compound may increase ring strain, while the 24-membered macrocycle offers greater conformational flexibility .

Polycyclic Diones

Example Compounds : 3,4-Diacetyl-14,17,20,23-tetraoxatetracyclo[...]dione (7f) and analogs ()

  • Structure : Tetracyclic fused rings with four ether oxygens and dione groups vs. the single macrocycle in the target compound.
  • Rigidity : The fused tetracyclic system imposes rigidity, whereas the macrocyclic structure allows adaptive conformations.
  • Molecular Weight : C₃₂H₃₄O₈ (547.23 g/mol) for 7f vs. an estimated lower molecular weight for the target compound due to fewer substituents .

Steroidal and Triterpenoid Diones

Example Compounds :

  • 7α-Hydroxy-27-nor-cholest-4-ene-3,24-dione ()
  • Alisol B Acetate (C₃₂H₅₀O₅, 514.74 g/mol; )
  • Core Structure: Steroid/triterpenoid skeletons vs. macrocyclic ether.
  • Functional Groups : Both classes feature dione groups (e.g., 3,24-dione in Alisol B acetate), but their biological activity is tied to their core structures.
  • Stability : Steroidal diones undergo dehydration and epimerization (e.g., 25R/25S epimers in ), while macrocyclic diones may exhibit greater stability due to lack of stereochemical complexity .

Data Tables

Table 1: Structural Comparison of Dione-Containing Compounds

Compound Core Structure Ring Size Ether O Atoms Dione Positions Molecular Formula Molecular Weight (g/mol)
1,10-Dioxacyclotetracosane-11,24-dione Macrocycle 24 2 11, 24 C₂₂H₄₂O₄ (est.) ~374.5 (est.)
1,4,7,10,14,17-Hexaoxacycloeicosane-...* Macrocycle 20 6 11, 20 Not provided Not provided
Compound 7f () Tetracyclic fused N/A 4 13, 24 C₃₂H₃₄O₈ 547.23
Alisol B Acetate () Triterpenoid N/A 0 3, 24 C₃₂H₅₀O₅ 514.74

Key Research Findings

  • Synthetic Accessibility : Macrocyclic diones like the target compound may require tailored cyclization strategies, whereas fused polycyclic diones (e.g., 7f) involve multi-step syntheses with acetylated intermediates .
  • Stability : Steroidal diones () are prone to dehydration and epimerization, unlike macrocyclic analogs, which lack such reactive stereocenters .

Q & A

Q. What emerging computational tools improve the design of macrocyclic diones with targeted properties?

  • Methodological Answer :
  • Machine Learning (ML) : Train models on existing datasets to predict solubility or bioactivity.
  • Hybrid Modeling : Combine receptor-response profiles (e.g., olfactory receptor agonism) with synthetic feasibility metrics.
  • Dynamic NMR Simulations : Predict temperature-dependent conformational changes to guide synthesis .

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